molecular formula C10H13NO B1293656 4'-Dimethylaminoacetophenone CAS No. 2124-31-4

4'-Dimethylaminoacetophenone

Cat. No.: B1293656
CAS No.: 2124-31-4
M. Wt: 163.22 g/mol
InChI Key: HUDYANRNMZDQGA-UHFFFAOYSA-N
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Description

4’-Dimethylaminoacetophenone, also known as 4-N,N-Dimethylaminoacetophenone, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of a dimethylamino group attached to the para position of an acetophenone molecule. This compound is widely used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Dimethylaminoacetophenone can be synthesized through several methods. One common method involves the catalytic dehydrogenation of dimethylamino-1-phenylethanol using a copper catalyst in the presence of potassium hydroxide and toluene at 70°C for 24 hours . The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, 4’-Dimethylaminoacetophenone is often produced through the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C . This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 4’-Dimethylaminoacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Secondary amines.

    Substitution: Various substituted acetophenones depending on the substituent used.

Scientific Research Applications

4’-Dimethylaminoacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 4’-Dimethylaminoacetophenone is not entirely understood. it is believed to act as a catalyst during the synthesis of diverse organic compounds. It facilitates reactions involving a nucleophile and an aldehyde or ketone, resulting in the desired product formation . The compound’s role in these reactions is thought to involve the activation of the carbonyl group, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

  • 4’-Diethylaminoacetophenone
  • 4’-Piperidinoacetophenone
  • 4’-Morpholinoacetophenone

Comparison: 4’-Dimethylaminoacetophenone is unique due to its specific dimethylamino group, which imparts distinct electronic and steric properties. Compared to its analogs, such as 4’-Diethylaminoacetophenone and 4’-Piperidinoacetophenone, it exhibits different reactivity and selectivity in chemical reactions. The presence of the dimethylamino group also influences its solubility and interaction with other molecules, making it a valuable compound in various applications .

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDYANRNMZDQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062192
Record name 4-Dimethylaminoacetophenone
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2124-31-4
Record name 1-[4-(Dimethylamino)phenyl]ethanone
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Record name 4-Dimethylaminoacetophenone
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Record name 4'-Dimethylaminoacetophenone
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Record name Ethanone, 1-[4-(dimethylamino)phenyl]-
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Record name 4-Dimethylaminoacetophenone
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Record name 1-(4-dimethylaminophenyl)ethanone
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Record name 4-DIMETHYLAMINOACETOPHENONE
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Synthesis routes and methods

Procedure details

A mixture containing 50 g of p-fluoroacetophenone and 150 ml of 40% aqueuous dimethylamine is warmed in a pressure bottle at 90°-100° C. After two hours, a pale yellow oil is formed. The mixture is cooled, and the oil solidifies. The solid is collected and washed well with H2O to give 54.93 of p-dimethylaminoacetophenone, mp 101°-103° C., after heptane recrystallization. A 72 g sample of this acetophenone is heated with 129 g of N-chlorosuccinimide in 700 ml of toluene to reflux temperature and maintained at this temperature for 35 minutes. The mixture is cooled and filtered. The filter cake is washed with 200 ml of toluene, and the filtrate and wash solution are evaporated to dryness in vacuo to afford 66 g of oil. This oil is chromatographed on SiO2 with 40% hexane/CH2Cl2 to give 38.9 g of 3.5-dichloro-4-dimethylaminoacetophenone as a yellow oil. A 5.22 g sample of this oil is added portionwise to 2.75 g of SeO2 in 20 ml of dioxane and 0.7 ml of H2O at 55°-60° C. This mixture is heated at reflux temperature for 4.5 hours, cooled and filtered through siliceous earth. The filter cake is washed with 20 ml of dioxane. The dioxane solutions are cooled to 15° C. and 2.77 g of t-butylamine is added dropwise to afford a tan precipitate. After stirring 15 minutes at room temperature, the mixture is diluted with 200 ml of ethanol, cooled to 5° C. and 7 g of NaBH4 is added portionwise. After 15 hours, the mixture is treated with 300-400 g of ice and 200 ml of H2O at below 10° C. The mixture is stirred to dissolve all solids and extracted with 300 ml of CH2Cl2. The CH2Cl2 layer is washed with 100 ml of H2O, dried (MgSO4) and evaporated to dryness in vacuo to give 5.6 g of orange oil. This oil is dissolved in ethyl ether, decolorized with activated carbon and concentrated to 15 ml. On cooling, crystals are obtained. The title product is collected as white crystals, mp 96°-99° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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